3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a pyrazolo[1,5-a]pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2 by fitting into its active site, establishing essential hydrogen bonding with Leu83 . This interaction inhibits the enzymatic activity of CDK2, thereby disrupting the normal progression of the cell cycle .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway. This disruption can lead to a halt in cell proliferation, particularly affecting the transition from the G1 phase to the S phase . The downstream effects of this disruption can include cell cycle arrest and apoptosis .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has been found to significantly inhibit the growth of cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid compound has been found to interact with various enzymes and proteins. For instance, it has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The compound exerts its effects by binding to the active site of CDK2, leading to inhibition of the enzyme .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Specifically, it binds to the active site of CDK2, leading to inhibition of the enzyme .
Temporal Effects in Laboratory Settings
It has been shown to exert significant alterations in cell cycle progression and induce apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydropyran ring followed by the formation of the pyrazolo[1,5-a]pyrimidine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as pyrazolone derivatives and tetrahydropyran derivatives, under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to form the pyrazolo[1,5-a]pyrimidine ring. This can be achieved using cyclization agents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Carboxylation Reactions:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve large-scale production. This requires careful optimization of reaction conditions, including temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation of the tetrahydropyran ring can lead to the formation of tetrahydropyran-4-one derivatives.
Reduction Reactions: Reduction of the pyrazolo[1,5-a]pyrimidine core can yield reduced derivatives with different functional groups.
Substitution Reactions: Substitution at various positions on the pyrazolo[1,5-a]pyrimidine ring can introduce different substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Tetrahydropyran-4-one derivatives.
Reduction Products: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution Products: Substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a potential inhibitor for various enzymes, making it useful in studying enzyme mechanisms and developing new drugs. Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups.
Tetrahydropyran derivatives: These compounds contain the tetrahydropyran ring but lack the pyrazolo[1,5-a]pyrimidine moiety.
Uniqueness: 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its combination of the tetrahydropyran ring and the pyrazolo[1,5-a]pyrimidine core, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(17)9-5-13-11-10(6-14-15(11)7-9)8-1-3-18-4-2-8/h5-8H,1-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXHYMICWVBTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C3N=CC(=CN3N=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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